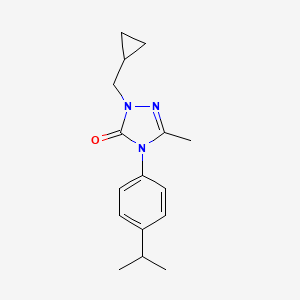
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline (MMQ) is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. MMQ has been studied extensively due to its potential applications in medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline involves the formation of a hydrogen bond between the nitrogen atom of the 1-methylhydrazino group and the sulfur atom of the 2-methylsulfanyl group. This hydrogen bond is responsible for the stability of the 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline molecule and is essential for its biological activity. Additionally, the 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline molecule can form hydrogen bonds with other molecules, such as proteins and nucleic acids, which can influence its biological activity.
Biochemical and Physiological Effects
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, as well as anti-inflammatory and anti-cancer activity. Additionally, 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been found to have antioxidant and free radical scavenging activity. It has also been found to have neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline in laboratory experiments has several advantages. It is relatively inexpensive and easily accessible, making it an ideal compound for use in laboratory experiments. Additionally, 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is highly soluble in both water and organic solvents, making it easy to work with in a variety of conditions. The main limitation of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is its low stability, which can lead to decomposition and the formation of undesired byproducts.
Direcciones Futuras
The potential applications of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline are vast, and there are numerous opportunities for future research. One possible direction is to further explore the biological activity of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline and its potential therapeutic applications. Additionally, further research could focus on the development of new synthetic methods for the preparation of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline and its derivatives. Additionally, research could focus on the development of new fluorescent probes based on 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline for the detection of various biomolecules. Finally, research could focus on the development of new drug delivery systems based on 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline for the targeted delivery of drugs.
Métodos De Síntesis
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline can be synthesized through a three-step reaction sequence. The first step involves the reaction of 1-methylhydrazine with 2-methylsulfanylbenzaldehyde, yielding a hydrazone. The second step involves the condensation of the hydrazone with ethyl acetoacetate in the presence of a base, yielding a 1,3-diketone. The third and final step involves the cyclization of the 1,3-diketone with a base, yielding the desired 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline.
Aplicaciones Científicas De Investigación
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been studied extensively due to its potential applications in medicinal chemistry and biochemistry. It has been used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been studied for its potential applications in the development of new drugs and drug delivery systems. It has also been used as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.
Propiedades
IUPAC Name |
1-methyl-1-(2-methylsulfanylquinazolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-14(11)9-7-5-3-4-6-8(7)12-10(13-9)15-2/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENOGMCRKNGSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid hydrochloride](/img/structure/B2949759.png)
![(3-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2949761.png)

![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)
![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
![2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride](/img/structure/B2949774.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)